Home > Products > Bioactive Reagents P179 > Fmoc-cycloleucine
Fmoc-cycloleucine - 117322-30-2

Fmoc-cycloleucine

Catalog Number: EVT-251100
CAS Number: 117322-30-2
Molecular Formula: C21H21NO4
Molecular Weight: 351,4 g/mole
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fmoc-cycloleucine is a reagent in the development of selective inhibitors of nuclear hormone receptors.

(9H-Fluoren-9-yl)methyl (2S)-2-amino-3-phenylpropanoate (Fmoc-phenylalanine, Fmoc-F)

    Compound Description: 9H-Fluoren-9-yl)methyl (2S)-2-amino-3-phenylpropanoate, commonly referred to as Fmoc-phenylalanine or Fmoc-F, is a derivative of the natural amino acid phenylalanine protected with the fluorenylmethyloxycarbonyl (Fmoc) group. It serves as a fundamental building block in peptide synthesis, notably in the widely used Fmoc solid-phase peptide synthesis (SPPS) method . Fmoc-F is known for its ability to self-assemble into hydrogels under specific conditions, driven by the aromatic interactions and hydrogen bonding capabilities of the Fmoc group . This self-assembly property has sparked interest in its use as a material for various applications, including drug delivery and tissue engineering .


(9H-Fluoren-9-yl)methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate (Fmoc-tryptophan)

    Compound Description: (9H-Fluoren-9-yl)methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate, commonly known as Fmoc-tryptophan, is the Fmoc-protected derivative of the amino acid tryptophan. Like Fmoc-phenylalanine, Fmoc-tryptophan is a common building block in Fmoc solid-phase peptide synthesis . The presence of the indole ring in Fmoc-tryptophan introduces additional aromatic interactions that can influence its self-assembly behavior and contribute to the formation of various nanostructures .


(9H-Fluoren-9-yl)methyl (2S)-2-amino-4-methylpentanoate (Fmoc-leucine)

    Compound Description: (9H-Fluoren-9-yl)methyl (2S)-2-amino-4-methylpentanoate, or Fmoc-leucine, represents the Fmoc-protected form of the amino acid leucine. It serves as another essential building block in solid-phase peptide synthesis, particularly in the Fmoc/tBu strategy . The hydrophobic nature of the leucine side chain contributes to the overall hydrophobicity of Fmoc-leucine, influencing its solubility and self-assembly properties.


Nα-Fluorenylmethoxycarbonyl diphenylalanine (Fmoc-FF)

    Compound Description: Nα-Fluorenylmethoxycarbonyl diphenylalanine, commonly known as Fmoc-FF, is a dipeptide comprised of two phenylalanine residues protected with the Fmoc group at the N-terminus. It is a well-studied low molecular weight hydrogelator that forms self-supporting hydrogels under physiological conditions . The self-assembly of Fmoc-FF into these hydrogels is primarily driven by π-π stacking interactions between the aromatic Fmoc groups and hydrophobic interactions between the phenylalanine side chains .


Fmoc-tyrosine (Fmoc-Y)

    Compound Description: Fmoc-tyrosine (Fmoc-Y) is the derivative of the amino acid tyrosine, protected with the Fmoc group. Fmoc-Y, similar to Fmoc-F, is an effective low molecular weight hydrogelator. This indicates that the type of gel formed is dependent on the specific amino acid utilized .


Fmoc-Arginine-Phenylalanine-Phenylalanine (Fmoc-RFF)

    Compound Description: Fmoc-Arginine-Phenylalanine-Phenylalanine, often abbreviated as Fmoc-RFF, is a tripeptide comprised of arginine, phenylalanine, and phenylalanine, with an Fmoc group protecting the N-terminus. This specific tripeptide is recognized for its ability to form self-assembled gels that exhibit noteworthy antibacterial activity .

Overview

Fmoc-cycloleucine is a derivative of cycloleucine, which is an amino acid that features a unique cyclic structure. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in peptide synthesis, providing stability and facilitating the selective deprotection of amino acids during solid-phase peptide synthesis. Cycloleucine itself is known for its role in various biological activities, including its potential use in drug development due to its structural properties that mimic natural amino acids.

Source

Cycloleucine was first isolated from the fungus Penicillium chrysogenum and has been synthesized through various methods, including chemical synthesis and fermentation processes. The Fmoc derivative is synthesized primarily for use in peptide synthesis applications, where it acts as a building block.

Classification

Fmoc-cycloleucine belongs to the class of modified amino acids, specifically categorized under non-standard amino acids due to its cyclic structure. It is utilized in peptide synthesis as a building block, particularly in the context of Fmoc-based solid-phase peptide synthesis.

Synthesis Analysis

Methods

The synthesis of Fmoc-cycloleucine typically involves the following steps:

  1. Protection of Cycloleucine: The amino group of cycloleucine is protected by the Fmoc group. This can be achieved through the reaction of cycloleucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
  2. Solid-Phase Peptide Synthesis (SPPS): Fmoc-cycloleucine can be incorporated into peptides using Fmoc-SPPS techniques. This involves:
    • Swelling the resin in N,N-dimethylformamide.
    • Removing the Fmoc group with a piperidine solution.
    • Coupling with other amino acids using activated esters or coupling reagents like HATU or DIC .

Technical Details

The efficiency of coupling reactions and the stability of the Fmoc group under various conditions are critical for successful synthesis. The choice of solvent, temperature, and concentration can significantly affect yields and purity .

Molecular Structure Analysis

Structure

Fmoc-cycloleucine features a cyclic structure that includes a cyclohexyl side chain attached to an α-carbon atom. The Fmoc group provides steric bulk and hydrophobic characteristics that influence its interactions within peptides.

Data

  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight: 219.27 g/mol
  • Structural Representation: The structure can be depicted with the Fmoc group attached to the nitrogen atom of cycloleucine, which enhances its stability during synthesis.
Chemical Reactions Analysis

Reactions

Fmoc-cycloleucine participates in several key reactions during peptide synthesis:

  1. Deprotection: The removal of the Fmoc group is typically done using piperidine, which generates a free amine that can participate in further coupling reactions.
  2. Coupling Reactions: Fmoc-cycloleucine can react with activated carboxylic acids or other amino acid derivatives to form peptide bonds. This process requires careful control of reaction conditions to minimize side reactions such as racemization or formation of byproducts .

Technical Details

Monitoring these reactions often involves techniques such as High-Performance Liquid Chromatography (HPLC) to assess coupling efficiency and product purity.

Mechanism of Action

The mechanism by which Fmoc-cycloleucine functions within peptides involves:

  1. Formation of Peptide Bonds: The free amine from deprotected Fmoc-cycloleucine reacts with carboxyl groups from other amino acids to form stable peptide bonds.
  2. Stability Contributions: The cyclic structure of cycloleucine contributes to the rigidity and conformational stability of peptides, potentially enhancing their biological activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in common organic solvents such as dimethylformamide and dichloromethane but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: The Fmoc group provides stability against hydrolysis under neutral conditions but can be cleaved under basic conditions.
  • Reactivity: Reacts readily with nucleophiles during coupling reactions, making it suitable for peptide synthesis .
Applications

Fmoc-cycloleucine is primarily utilized in:

  1. Peptide Synthesis: As a building block in the development of peptides for research and therapeutic applications.
  2. Drug Development: Its unique structural properties make it a candidate for designing novel peptides with specific biological activities.
  3. Biochemical Research: Used in studies involving protein folding, interactions, and function due to its ability to mimic natural amino acids while providing distinct properties.
Synthetic Methodologies for Fmoc-Cycloleucine Incorporation in Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS) Optimization Strategies

Fmoc-cycloleucine (1-(Fmoc-amino)-cyclopentanecarboxylic acid; CAS 117322-30-2) presents unique advantages and challenges in solid-phase peptide synthesis due to its constrained cyclopentane backbone. This non-proteinogenic amino acid derivative features a secondary amine structure that influences coupling kinetics and requires optimized protocols for efficient incorporation. With a molecular weight of 351.4 g/mol and molecular formula C₂₁H₂₁NO₄, this white to off-white powder is typically stored at 0-8°C to maintain stability [1] [7]. Its incorporation demands precise control of coupling parameters to prevent incomplete reactions or epimerization.

The steric hindrance introduced by the cyclopentane ring necessitates extended coupling times (45-90 minutes) and elevated reagent concentrations compared to standard amino acids. Optimal results are achieved using activated ester pre-activation (e.g., O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate [HATU]) with 5-10 equiv in DMF and 2-4 equiv of collidine base [5] [8]. The absence of α-hydrogen in cycloleucine eliminates racemization risk during activation, making it particularly valuable for synthesizing stereochemically pure peptides. However, its conformational rigidity can exacerbate aggregation issues during chain elongation, especially in hydrophobic sequences. This is mitigated through backbone amide protection (pseudoproline dipeptides) or incorporation of temporary solubilizing tags [5] [8].

Table 1: Optimized SPPS Parameters for Fmoc-Cycloleucine Incorporation

ParameterStandard Amino AcidsFmoc-CycloleucinePurpose of Optimization
Coupling Time20-30 minutes45-90 minutesOvercome steric hindrance
ActivatorHBTU/HOBtHATU/OxymaPure®Enhanced activation efficiency
BaseDIEA (2 equiv)Collidine (2-4 equiv)Reduce aspartimide risk
TemperatureRoom temperature40-50°CImprove chain mobility
SolventDMF or NMPDMF:DCM (3:1)Balance swelling/solvation

Post-incorporation Fmoc removal requires standard 20% piperidine in DMF treatments (2 × 2 minutes), with the compound demonstrating excellent stability against base-induced side reactions. The cycloleucine moiety serves as a conformational disruptor that minimizes interchain hydrogen bonding, thereby reducing β-sheet aggregation during elongation of challenging sequences. This property makes it valuable for synthesizing amyloidogenic peptides where aggregation typically hampers synthesis efficiency [5] [8]. Quality control during synthesis should include quantitative ninhydrin testing or chloranil tests to verify complete coupling before proceeding to subsequent residues.

Cyclization Techniques for Disulfide-Rich Peptides Using Fmoc-Cycloleucine

The conformational constraints of Fmoc-cycloleucine make it exceptionally valuable for synthesizing disulfide-rich cyclic peptides, particularly those with cystine knot motifs (cyclotides). Its cyclopentane ring effectively mimics turn structures, facilitating head-to-tail cyclization when positioned at strategic locations in the sequence. The standard approach involves assembly of linear precursors on 2-chlorotrityl chloride resin (2-CTC) using Fmoc chemistry with Fmoc-cycloleucine incorporated at desired positions, followed by partial side-chain protection to enable regioselective cyclization [4].

Following chain assembly, the peptide is cleaved from the resin using mild acidic conditions (1-5% TFA in DCM) that preserve acid-labile side-chain protecting groups (Trt, Acm). This yields a partially protected linear precursor with exposed C-terminal carboxyl and N-terminal amine. Cyclization is performed in dilute solution (typically <0.1 mM concentration) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP (7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as coupling agents with collidine as base in DMF or DMF:CHCl₃ mixtures. The cycloleucine residue's conformational rigidity reduces the entropic penalty during ring closure, significantly improving cyclization yields compared to more flexible linkers [4].

Table 2: Cyclization Efficiency with Fmoc-Cycloleucine in Cyclotide Synthesis

Peptide ClassLinear Sequence LengthCyclization Yield (Traditional Linker)Cyclization Yield (Cycloleucine Linker)Folding Efficiency
Möbius (M)30-33 aa45-55%70-78%>90%
Bracelet (B)29-31 aa30-42%65-72%85-90%
Trypsin Inhibitor (T)27-29 aa50-60%75-82%>95%

After successful cyclization, global deprotection is achieved with TFA-based cocktails containing appropriate scavengers. The cyclized peptide undergoes oxidative folding in ammonium acetate buffer (pH 7.5-8.0) with redox shuffling systems (glutathione reduced/oxidized) to facilitate correct disulfide bond formation. The cycloleucine residue's hydrophobic character enhances correct folding by promoting intramolecular interactions essential for native structure formation. This methodology has been successfully applied to synthesize kalata B1 mutants and grafted analogues with preserved bioactivity, demonstrating its versatility in peptide engineering applications [4].

Regioselective Side-Chain Deprotection and Oxidation Protocols

The development of orthogonal protection schemes is crucial when incorporating Fmoc-cycloleucine into complex peptides requiring selective modifications. Standard Fmoc-SPPS employs acid-labile groups (tBu, Trt, Pbf) for side-chain protection that are cleaved simultaneously during final resin cleavage. However, Fmoc-cycloleucine's compatibility with silane scavengers enables innovative multi-step deprotection strategies for peptides containing sensitive residues (Cys, Trp, Met) [3] [5].

For peptides requiring disulfide bond formation prior to final cleavage, the triphenylmethyl (Trt) protecting group for cysteine allows selective deprotection under mild oxidative conditions. Treatment with silver acetate (5 equiv in DMF) or iodine (0.5% solution in DMF) specifically removes Trt from Cys residues while preserving other acid-labile groups. This enables on-resin disulfide formation between appropriately positioned cysteine residues. The cycloleucine moiety remains stable during these treatments due to its absence of oxidizable side chains, making it an ideal structural element in such protocols [3]. After disulfide formation, the peptide can be cleaved under standard conditions to remove remaining protecting groups.

Table 3: Deprotection and Oxidation Protocols Compatible with Fmoc-Cycloleucine

Functional GroupProtecting GroupSelective Deprotection ReagentCompatibility with CycloleucineScavenger Recommendation
CysteineTrt1% TFA/TIS (5 min) or AgOAcExcellentTIS/TES
CysteineAcmI₂ (0.05-0.1 M in MeOH/H₂O)ExcellentNone required
TryptophanBocTFA/TIS (95:5)ExcellentTriethylsilane
MethionineNoneN/AExcellentEDT/thioanisole
Aspartic AcidOtBuPiperidine/DMF (risk)ExcellentHOBt to prevent aspartimide

Final global deprotection and cleavage from resin-bound peptides containing Fmoc-cycloleucine requires tailored TFA cocktails to prevent cationic side reactions. The standard Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol [82.5:5:5:5:2.5]) effectively prevents alkylation of sensitive residues but introduces highly odorous components. Modern alternatives include TFA/TIS/water (95:2.5:2.5) or TFA/TES/water (94:3:3), where silane scavengers effectively trap carbocations generated during deprotection. Trialkylsilanes (TIS, TES) demonstrate particular efficiency at quenching triphenylmethyl cations liberated from Trt-protected residues and are strongly recommended when cycloleucine is present near such groups [3].

For peptides containing multiple arginine residues (Pbf-protected), extended cleavage times (3-6 hours) are required for complete removal. Under these conditions, the cycloleucine residue demonstrates superior chemical inertness compared to methionine or tryptophan residues, which require specialized protection. Following cleavage, oxidative folding of disulfide-rich peptides benefits from cycloleucine's ability to restrict conformational flexibility, promoting correct pairing. Standard redox buffers (0.1 M Tris-HCl, pH 8.0, 1 mM EDTA, 0.3 mM oxidized glutathione, 3 mM reduced glutathione) effectively produce correctly folded structures without affecting the cycloleucine moiety [3] [4].

Properties

CAS Number

117322-30-2

Product Name

Fmoc-cycloleucine

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

Molecular Formula

C21H21NO4

Molecular Weight

351,4 g/mole

InChI

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24)

InChI Key

IECZEINPZOFWNU-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-cycloleucine;117322-30-2;1-(Fmoc-amino)cyclopentanecarboxylicacid;Fmoc-AC5C-OH;Cyclopentanecarboxylicacid,1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-;AC1LJQOL;PubChem13878;ACMC-209u5j;47512_ALDRICH;SCHEMBL178775;47512_FLUKA;CTK0I2629;EBD4614;IECZEINPZOFWNU-UHFFFAOYSA-N;MolPort-001-794-087;ZINC621979;AC1Q7202;1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylicAcid;ANW-43349;CF-729;FD1040;MFCD01074696;AKOS009159094;AC-5713;CS11411

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.